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Compound of Interest

Compound Name: Vinleurosine sulfate

Cat. No.: B1264675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

vinleurosine sulfate, a dimeric vinca alkaloid with antineoplastic properties. Due to the limited

availability of direct spectroscopic data for vinleurosine sulfate, this guide leverages data from

its free base form, leurosine (also known as vinleurosine), and structurally similar vinca

alkaloids, vinblastine and vincristine. The spectroscopic characteristics of the core alkaloid

structure are largely conserved, making these compounds valuable references.

Mass Spectrometry (MS)
Mass spectrometry data is critical for confirming the molecular weight and elucidating the

fragmentation patterns of vinleurosine.

Table 1: Mass Spectrometry Data for Leurosine and Related Vinca Alkaloids
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Compound Molecular Formula [M+H]⁺ (m/z)
Key Fragment Ions
(m/z)

Leurosine C₄₆H₅₆N₄O₉ 809.41
Not explicitly detailed

in search results.

Vinblastine C₄₆H₅₈N₄O₉ 811.43
Not explicitly detailed

in search results.

Vincristine C₄₆H₅₆N₄O₁₀ 825.40
Not explicitly detailed

in search results.

Note: The sulfate salt of vinleurosine will have a different molecular weight and may exhibit

different ionization behavior.

Experimental Protocol: Mass Spectrometry
A general procedure for analyzing vinca alkaloids by liquid chromatography-mass spectrometry

(LC-MS) can be described as follows. Specific parameters would be optimized for vinleurosine
sulfate.

Sample Preparation: A dilute solution of vinleurosine sulfate is prepared in a suitable

solvent, such as methanol or a mixture of methanol and water.

Chromatographic Separation: The sample is injected into a high-performance liquid

chromatography (HPLC) system equipped with a C18 column. A gradient elution is typically

employed using a mobile phase consisting of an aqueous component (e.g., ammonium

acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile).

Ionization: The eluent from the HPLC is introduced into the mass spectrometer, typically

using an electrospray ionization (ESI) source in positive ion mode.

Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions are

determined. For structural elucidation, tandem mass spectrometry (MS/MS) is performed,

where the parent ion is isolated and fragmented by collision-induced dissociation (CID).

A publication by Dubrovay et al. (2013) provides a thorough mass spectrometric

characterization of vinblastine and vincristine, which can serve as a valuable reference for
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identifying characteristic fragmentation pathways of the shared structural motifs with

vinleurosine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of complex molecules like

vinleurosine. While a complete, assigned NMR dataset for vinleurosine sulfate was not found

in the public domain, data for the closely related leurosine and other vinca alkaloids provide

significant insights. A study by Goswami et al. (1988) utilized proton and carbon-13 NMR to

identify a biotransformation product of leurosine, indicating the existence of such data in the

literature.[2]

Quantitative NMR data for vinleurosine sulfate is not available in the provided search results.

The following tables for related compounds are for reference.

Table 2: Representative ¹H NMR Chemical Shifts for Vinca Alkaloid Moieties (in CDCl₃)

Proton Approximate Chemical Shift (ppm)

Aromatic Protons 6.0 - 8.0

Olefinic Protons 5.0 - 6.0

Methine Protons 2.5 - 4.5

Methylene Protons 1.0 - 3.0

Methyl Protons 0.5 - 2.5

Table 3: Representative ¹³C NMR Chemical Shifts for Vinca Alkaloid Moieties (in CDCl₃)
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Carbon Type Approximate Chemical Shift (ppm)

Carbonyl (Ester, Amide) 170 - 180

Aromatic/Olefinic 100 - 160

C-O 50 - 80

C-N 40 - 70

Aliphatic 10 - 50

Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of a vinca alkaloid like vinleurosine sulfate is as

follows:

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher). For ¹H NMR, standard parameters are used. For ¹³C NMR, a

proton-decoupled experiment is typically performed.

2D NMR Experiments: To aid in the complete assignment of the complex spectra, various 2D

NMR experiments are essential. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different spin

systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.
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The comprehensive NMR characterization of vinblastine and vincristine by Dubrovay et al.

(2013) would provide a detailed blueprint for the types of experiments and expected chemical

shift ranges for vinleurosine.[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of vinleurosine sulfate is expected to show characteristic absorption bands for its

various functional groups.

Table 4: Expected IR Absorption Bands for Vinleurosine Sulfate

Wavenumber (cm⁻¹) Functional Group Vibration Type

~3400 O-H (Alcohol/Phenol) Stretching

~3300 N-H (Indole) Stretching

~2960-2850 C-H (Aliphatic) Stretching

~1740 C=O (Ester) Stretching

~1615 C=C (Aromatic) Stretching

~1240 C-O (Ester/Ether) Stretching

~1100 S=O (Sulfate) Stretching

Note: The sulfate group will introduce strong absorption bands, typically in the 1200-1000 cm⁻¹

region.

Experimental Protocol: IR Spectroscopy
Sample Preparation: A small amount of vinleurosine sulfate is finely ground with potassium

bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Alternatively, a thin film can be cast from a solution of the compound.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. A background spectrum of the KBr pellet or the empty sample holder is

recorded first and subtracted from the sample spectrum.
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A specific signaling pathway for vinleurosine could not be determined from the provided search

results. Vinca alkaloids, in general, are known to exert their cytotoxic effects by inhibiting

microtubule polymerization, which is a crucial process in cell division.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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